

comparing kinetic parameters of different formate dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Formate dehydrogenase	
Cat. No.:	B8822770	Get Quote

A comprehensive guide to the kinetic parameters of various **formate dehydrogenase**s (FDHs) is essential for researchers in biocatalysis, enzyme engineering, and drug development. This guide provides a comparative analysis of the kinetic properties of FDHs from different microbial sources, presenting key performance data in a clear, tabular format. Detailed experimental protocols and a visual representation of the experimental workflow are included to support the reproduction of these findings.

Comparative Kinetic Analysis of Formate Dehydrogenases

Formate dehydrogenases (FDHs; EC 1.2.1.2) are enzymes that catalyze the reversible oxidation of formate to carbon dioxide, typically using NAD⁺ as a cofactor.[1] These enzymes are of significant interest for various biotechnological applications, including CO₂ utilization and cofactor regeneration.[2][3] The kinetic efficiency of FDHs can vary substantially depending on their origin. The following table summarizes the key kinetic parameters for FDHs from several common microorganisms.



Enzyme Source	Substrate	Km (mM)	kcat (s⁻¹)	kcat/Km (s ⁻¹ mM ⁻¹)	Experime ntal Condition s	Referenc e
Candida boidinii (recombina nt)	Formate	8.3	7.3	0.88	pH 7.5, 25°C	[4]
NAD+	0.08	7.3	91.25	рН 7.5, 25°С	[4]	
Pseudomo nas sp. 101 (Wild Type)	Formate	-	7.5	-	Saturating formate	[5]
NAD+	-	7.5	-	-	[5]	
Pseudomo nas sp. 101 (Engineere d Variant V9)	Formate (with NADP+)	-	-	0.16	Saturating NADP+	[5][6]
NADP+	0.026 - 0.130	3 - 6	~140	Saturating formate	[5][6]	
Escherichi a coli	Formate	26	2833	109	-	[7]
Benzyl Viologen	1 - 5	2833	-	-	[7]	
Chaetomiu m thermophil um	Formate	2.5	14.3	5.72	рН 5.0, 25°С	[8]



NAD+	0.11	14.3	130	pH 5.0, 25°C	[8]	
Hydrogen Carbonate	0.43	1.1	2.56	рН 8.0, 25°С	[8]	
NADH	0.02	1.1	55	pH 8.0, 25°C	[8]	_
Alcaligenes eutrophus	-	-	260	-	-	[9]

Note: The kinetic parameters for engineered Pseudomonas sp. 101 variants highlight the potential to alter cofactor specificity from NAD+ to NADP+, which is crucial for many biosynthetic pathways.[5][6] Metal-dependent FDHs, such as the one from Escherichia coli, can exhibit very high turnover rates but may be sensitive to oxygen.[3][7] In contrast, metal-independent FDHs, like those from yeasts and fungi, are generally more stable but may have lower catalytic efficiencies for CO₂ reduction.[3]

Experimental Protocols

The determination of FDH kinetic parameters is most commonly performed using a continuous spectrophotometric assay.[10] This method relies on monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Standard Spectrophotometric Assay for Formate Dehydrogenase Activity

Principle: The enzymatic reaction involves the reduction of NAD+ to NADH, which has a characteristic absorbance at 340 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.

Reagents:

Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0 at 37°C.[10]



- Substrate Solution: 200 mM Sodium Formate solution in deionized water.[10]
- Cofactor Solution: 10.5 mM β-Nicotinamide Adenine Dinucleotide (NAD+) solution in deionized water.[10]
- Enzyme Solution: A freshly prepared solution of **Formate Dehydrogenase** at a concentration of 0.25 0.50 units/ml in cold assay buffer containing 1.5 mM NAD+.[10]

Procedure:

- In a suitable cuvette, combine the assay buffer, sodium formate solution, and NAD⁺ solution. For a standard 3.00 ml reaction, the final concentrations should be approximately 57 mM sodium phosphate, 50 mM formate, and 1.1 mM NAD⁺.[10]
- Equilibrate the mixture to the desired temperature (e.g., 37°C).[10]
- Initiate the reaction by adding a small volume of the enzyme solution.
- Immediately begin monitoring the increase in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.[10]
- Calculate the rate of reaction (ΔA340nm/minute) from the initial linear portion of the absorbance curve.
- A blank reaction without the enzyme or without the formate substrate should be run to account for any background absorbance changes.[10]

Calculation of Enzyme Activity: One unit of **formate dehydrogenase** is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of formate to CO₂ per minute at a specific pH and temperature.[10] The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Determination of Kinetic Parameters (Km and kcat)

To determine the Michaelis-Menten constants (Km) and the catalytic rate constant (kcat), the assay is performed by varying the concentration of one substrate (e.g., formate) while keeping the other (e.g., NAD+) at a saturating concentration.[4]



- To determine Km for formate, vary the formate concentration (e.g., from 1 to 215 mM) while maintaining a high, constant concentration of NAD+ (e.g., 10 mM).[4]
- To determine Km for NAD+, vary the NAD+ concentration (e.g., from 0.02 to 12 mM) while maintaining a high, constant concentration of formate (e.g., 200 mM).[4]
- The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
- kcat is calculated from Vmax using the equation: kcat = Vmax / [E], where [E] is the total
 enzyme concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the kinetic parameters of **formate dehydrogenase**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Enzyme Activity Measurement for Formate Dehydrogenase (NAD+) [creativeenzymes.com]
- 2. Classification and enzyme kinetics of formate dehydrogenases for biomanufacturing via CO2 utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Kinetic Studies of Formate Dehydrogenase from Candida boidinii PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Selection for Formate Dehydrogenases with High Efficiency and Specificity toward NADP+ PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]



- 8. academic.oup.com [academic.oup.com]
- 9. Calculated catalytic rate (kcat) of formate d Alcaligenes eutrophus BNID 105424 [bionumbers.hms.harvard.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [comparing kinetic parameters of different formate dehydrogenases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822770#comparing-kinetic-parameters-of-different-formate-dehydrogenases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com